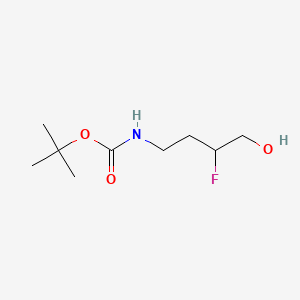

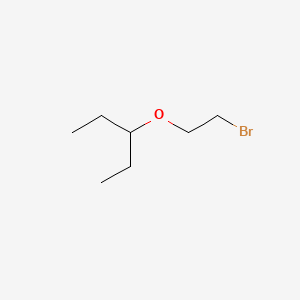

![molecular formula C9H13ClN2O3S B6609984 N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide CAS No. 2866353-03-7](/img/structure/B6609984.png)

N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide, also known as 5-chloro-N-methyl-N-[2-(methoxy)phenyl]methanesulfonamide, is a sulfonamide compound used in the synthesis of various drugs, including antifungals, antibiotics, and antivirals. It is a white, crystalline solid with a melting point of 115-117°C and a molecular weight of 267.71 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in chloroform and ether.

Wissenschaftliche Forschungsanwendungen

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has been used in various scientific research applications, including the synthesis of antifungal drugs, antibiotics, and antivirals. It has also been used in the synthesis of other drugs, such as the anticonvulsant drug pregabalin, and in the synthesis of the anticoagulant drug warfarin.

Wirkmechanismus

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide acts by inhibiting the enzyme dihydropteroate synthetase, which is responsible for the synthesis of folate, an essential nutrient for bacteria. By blocking the enzyme, the compound is able to inhibit bacterial growth and thus, treat bacterial infections.

Biochemical and Physiological Effects

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, ethanol, and methanol. Additionally, it is stable at room temperature and is not easily degraded. The main limitation of this compound is that it is slightly toxic, so it should be handled with caution.

Zukünftige Richtungen

N-[(2-Chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide has the potential to be used in a variety of future applications. For example, it could be used to synthesize new antifungal and antibacterial drugs, as well as new antiviral agents. Additionally, it could be used to develop new anticoagulants and anticonvulsants. It could also be used in the synthesis of new compounds for use in cancer therapy. Finally, it could be used to develop new compounds for use in drug delivery systems.

Synthesemethoden

The synthesis of N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide is accomplished through a two-step reaction. The first step involves reacting 2-chloro-5-methoxyphenylmethanol with N-methyl-N-sulfamoylchloride in the presence of a base, such as sodium hydroxide. The second step involves reacting the resulting intermediate with sodium hydroxide to form the final product.

Eigenschaften

IUPAC Name |

1-chloro-4-methoxy-2-[[methyl(sulfamoyl)amino]methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3S/c1-12(16(11,13)14)6-7-5-8(15-2)3-4-9(7)10/h3-5H,6H2,1-2H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNOFKGZBLEYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC(=C1)OC)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

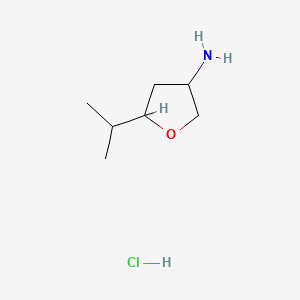

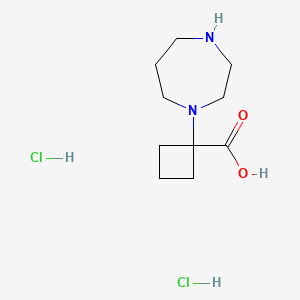

![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)

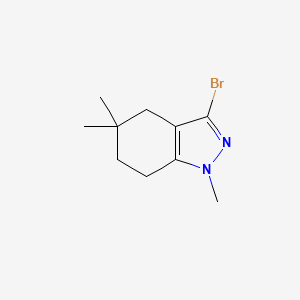

![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)

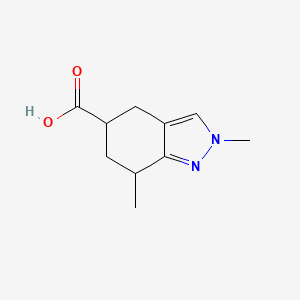

![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)

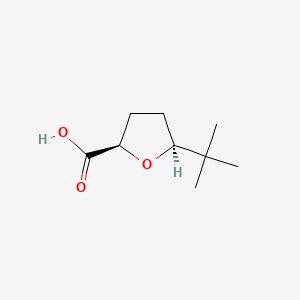

![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)

![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)

![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)